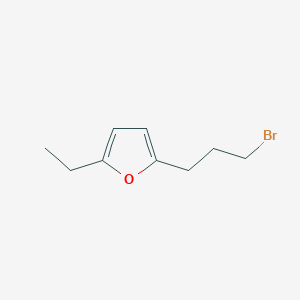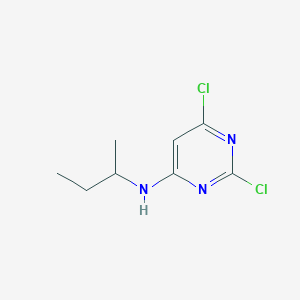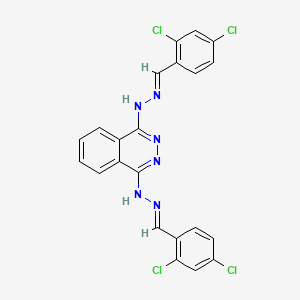
1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine is a complex organic compound with the molecular formula C22H14Cl4N6 It is known for its unique structure, which includes two 2,4-dichlorobenzylidene groups attached to a phthalazine core via hydrazinyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 1,4-dihydrazinylphthalazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkages, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The chlorinated benzylidene groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone linkages.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted benzylidene derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: Research has indicated potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine is not fully understood. its biological activity is thought to be related to its ability to interact with cellular components, such as proteins and nucleic acids. The compound’s hydrazone linkages may facilitate binding to specific molecular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Substituted benzylidene)hydrazinyl)-N′-(substituted benzylidene)-6-chloropyridine-4-carbohydrazide: These compounds share similar hydrazone linkages and benzylidene groups but differ in their core structures.
2-Arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl)hydrazines: These compounds also contain hydrazone linkages and arylidene groups but are based on a pyrimidine core.
Uniqueness
1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine is unique due to its phthalazine core, which imparts distinct chemical and biological properties. The presence of two 2,4-dichlorobenzylidene groups enhances its reactivity and potential for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
27702-21-2 |
|---|---|
Molekularformel |
C22H14Cl4N6 |
Molekulargewicht |
504.2 g/mol |
IUPAC-Name |
1-N,4-N-bis[(E)-(2,4-dichlorophenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C22H14Cl4N6/c23-15-7-5-13(19(25)9-15)11-27-29-21-17-3-1-2-4-18(17)22(32-31-21)30-28-12-14-6-8-16(24)10-20(14)26/h1-12H,(H,29,31)(H,30,32)/b27-11+,28-12+ |
InChI-Schlüssel |
BOSNPRPXIPPMRV-NXMZODBASA-N |
Isomerische SMILES |
C1=CC=C2C(=NN=C(C2=C1)N/N=C/C3=C(C=C(C=C3)Cl)Cl)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN=CC3=C(C=C(C=C3)Cl)Cl)NN=CC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





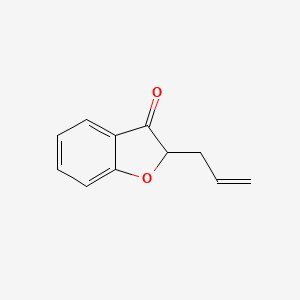
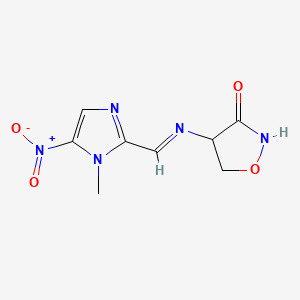
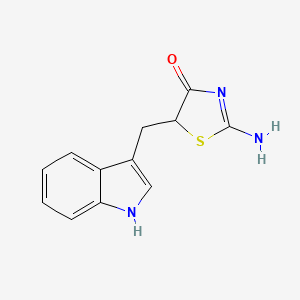
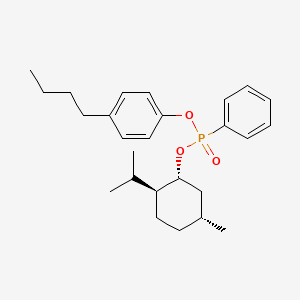
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)
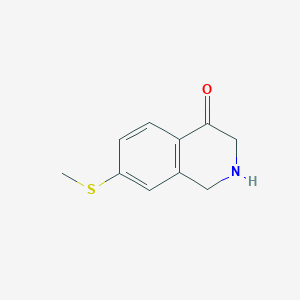
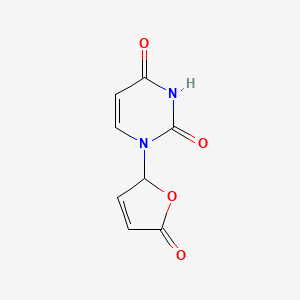
![2H-Azuleno[1,2-c]pyrrole](/img/structure/B12906269.png)
